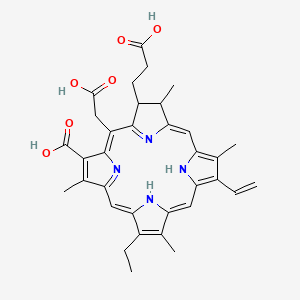
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid is a natural product found in Beta vulgaris and Bombyx mori with data available.
Wissenschaftliche Forschungsanwendungen
Gas Chromatography
The compound has applications in gas chromatography, particularly in the ethylation of carboxylic acids for detection. Tanaka, Funazo, Hirashima, and Snono (1982) found that ethylation, using diethyl sulfate, improves the determination of carboxylic acids, including similar compounds, by gas chromatography with flame ionization detection (Tanaka, Funazo, Hirashima, & Snono, 1982).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, related carboxylic acid derivatives have been synthesized and characterized for various applications. Sessler, Hoehner, Gebauer, Andrievsky, and Lynch (1997) synthesized and characterized all-alkyl-substituted mono-, di-, and trioxosapphyrins, which are structurally similar to the compound (Sessler, Hoehner, Gebauer, Andrievsky, & Lynch, 1997).
Spectral Imaging for Gas Sensing
Carboxylic acid derivatives of porphyrins, closely related to the compound, are utilized in optical gas sensing. Roales et al. (2012) demonstrated the use of these derivatives for the selective detection of volatile organic compounds by spectral imaging (Roales et al., 2012).
Catalytic Applications
Porphyrin derivatives, which include similar carboxylic acid groups, have been used in catalysis. For instance, Yang et al. (2012) incorporated metal 5,10,15,20-tetrakis(3,5-biscarboxylphenyl)porphyrin into porous metal-organic frameworks for efficient catalytic oxidation of alkylbenzenes (Yang et al., 2012).
Eigenschaften
CAS-Nummer |
744956-10-3 |
|---|---|
Molekularformel |
C34H36N4O6 |
Molekulargewicht |
596.7 g/mol |
IUPAC-Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI-Schlüssel |
OYINILBBZAQBEV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Andere CAS-Nummern |
19660-77-6 |
Piktogramme |
Irritant |
Synonyme |
13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



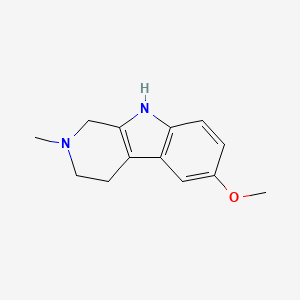
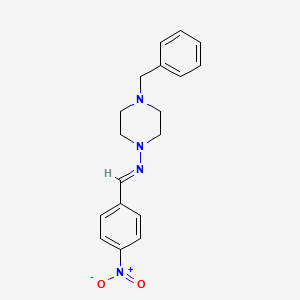
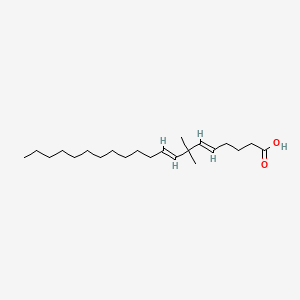

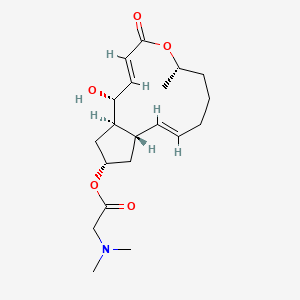


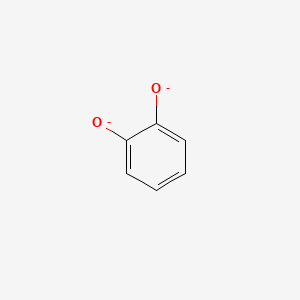
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
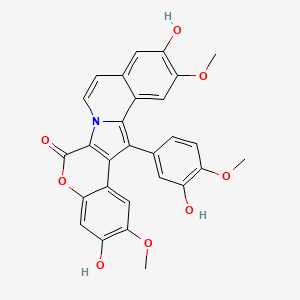
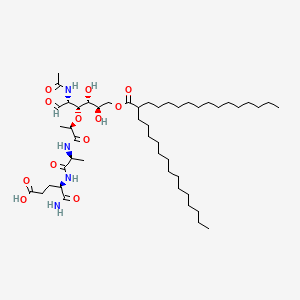
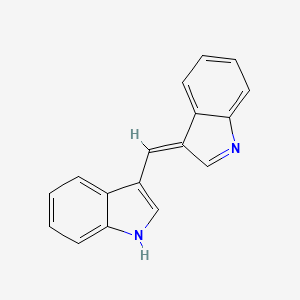
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)